5-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-5-oxopentanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-5-oxopentanoic acid typically involves the reaction of 7-amino-4-methylcoumarin with organic halides . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organic halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the production of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 5-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methylcoumarin: A precursor in the synthesis of 5-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-5-oxopentanoic acid.
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Another coumarin derivative with similar biological activities.
Properties
Molecular Formula |
C15H15NO5 |
---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H15NO5/c1-9-7-15(20)21-12-8-10(5-6-11(9)12)16-13(17)3-2-4-14(18)19/h5-8H,2-4H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
VFSSPFPKIUZLKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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